molecular formula C12H10ClF2N3O B6121806 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B6121806
M. Wt: 285.68 g/mol
InChI Key: ZOWAKNVFQBXYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its anti-tumor effects by inhibiting the activity of MAP4K4, which is a key regulator of several cellular pathways involved in cancer cell growth and survival. By blocking the activity of this kinase, 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide disrupts the signaling pathways that are critical for cancer cell survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. This compound has also been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to penetrate the blood-brain barrier, suggesting that it may have potential as a treatment for brain tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer cell lines and animal models. In addition, this compound has a favorable pharmacokinetic profile and has been well-tolerated in preclinical studies. However, one limitation of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are several potential future directions for the development of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as a cancer therapy. One possible direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is to explore the use of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in the treatment of specific types of cancer, such as brain tumors or pancreatic cancer. Finally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and to identify potential biomarkers that may be used to predict response to this compound in cancer patients.

Synthesis Methods

The synthesis of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl 2-chloroacetate to form an intermediate product. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to form the final product, 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity, and has been well-characterized using various analytical techniques.

Scientific Research Applications

4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein kinase known as MAP4K4. This kinase is involved in various cellular processes that are critical for cancer cell survival and proliferation, making it an attractive target for cancer therapy.

properties

IUPAC Name

4-chloro-N-(2,4-difluorophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3O/c1-2-18-6-8(13)11(17-18)12(19)16-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAKNVFQBXYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

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